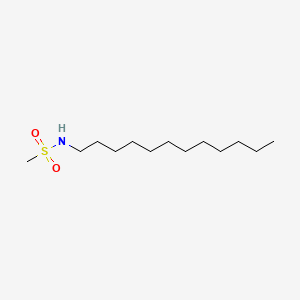

N-dodecylmethanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

79253-28-4 |

|---|---|

Molecular Formula |

C13H29NO2S |

Molecular Weight |

263.44 g/mol |

IUPAC Name |

N-dodecylmethanesulfonamide |

InChI |

InChI=1S/C13H29NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2,15)16/h14H,3-13H2,1-2H3 |

InChI Key |

IFRSZVJWYIYNAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

N-Dodecylmethanesulfonamide: High-Purity Synthesis & Characterization Guide

Topic: N-Dodecylmethanesulfonamide Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Rationale

This compound (CAS: 14353-07-2) is a lipophilic sulfonamide frequently utilized as a surfactant intermediate, a hydrophobic probe in membrane protein studies, and a fragment in matrix metalloproteinase (MMP) inhibitor design.

This guide details a robust, scalable nucleophilic sulfonyl substitution (

Mechanistic Insight

The reaction proceeds via the attack of the nucleophilic amine nitrogen on the electrophilic sulfur of MsCl.[1] A non-nucleophilic base (Triethylamine or Pyridine) is critical to scavenge the liberated HCl, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.

Figure 1: Mechanistic pathway of N-sulfonylation. The base prevents acid-mediated quenching of the amine nucleophile.

Materials & Safety Architecture

Reagent Specifications

-

Dodecylamine (Laurylamine): >98% purity. Note: Solid at RT (mp 27–29 °C). Ensure no carbonate salts are present from air exposure.

-

Methanesulfonyl Chloride (MsCl): >99%, distilled if yellow/brown. Critical: Highly moisture sensitive.

-

Triethylamine (TEA): Dried over KOH or molecular sieves.

-

Dichloromethane (DCM): Anhydrous (water <50 ppm).

Safety Critical (E-E-A-T)

-

MsCl Toxicity: Methanesulfonyl chloride is a lachrymator and highly corrosive.[2] It reacts violently with water to release HCl gas. All transfers must occur under an inert atmosphere (

or Ar). -

Exotherm Control: The sulfonylation is exothermic.[3] Uncontrolled addition can lead to disulfonylation (formation of

) or thermal decomposition.

Experimental Protocol

Stoichiometry Table

| Component | Role | Equivalents (eq) | Molar Mass ( g/mol ) | Density (g/mL) |

| Dodecylamine | Limiting Reagent | 1.0 | 185.35 | Solid |

| Methanesulfonyl Chloride | Electrophile | 1.1 – 1.2 | 114.55 | 1.48 |

| Triethylamine | Base | 1.5 – 2.0 | 101.19 | 0.73 |

| DCM | Solvent | 0.2 M (conc.) | - | - |

Step-by-Step Synthesis Workflow

Phase A: Solubilization & Setup

-

Apparatus: Oven-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Dissolution: Charge the RBF with Dodecylamine (1.0 eq) . Add anhydrous DCM (volume to reach ~0.2 M).

-

Expert Insight: Dodecylamine is a waxy solid. Ensure complete dissolution before cooling; otherwise, the amine may precipitate out of solution at 0 °C, stalling the reaction.

-

-

Base Addition: Add Triethylamine (1.5 eq) to the amine solution.

-

Cooling: Submerge the flask in an ice/water bath (

) and stir for 10 minutes.

Phase B: Electrophile Addition

-

Preparation: Dilute MsCl (1.1 eq) in a small volume of DCM (10 mL) in the addition funnel.

-

Reasoning: Dilution prevents localized hot spots that favor side reactions.

-

-

Addition: Dropwise add the MsCl solution over 30–45 minutes . Maintain internal temperature <5 °C.

-

Observation: White fumes (HCl) may form inside the flask if the system is not well-sealed; a white precipitate (TEA·HCl) will immediately form in the liquid phase.

-

Phase C: Reaction & Quench

-

Warming: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (RT) naturally.

-

Timecourse: Stir at RT for 3–6 hours .

-

Monitoring: Check TLC (Mobile Phase: 20% EtOAc in Hexanes). Stain with Ninhydrin (amine detection) or KMnO4. Product is less polar than the amine.

-

-

Quench: Cool back to 0 °C. Quench by slow addition of saturated

(50 mL).

Figure 2: Operational workflow ensuring thermal control and complete conversion.

Purification & Workup

Because the product has a long hydrophobic tail, it behaves differently than short-chain sulfonamides.

-

Phase Separation: Transfer mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 50 mL) .

-

Purpose: This removes unreacted Dodecylamine (converting it to water-soluble salt) and excess TEA.

-

-

Neutralization: Wash with saturated

(1 x 50 mL) to remove residual acid. -

Drying: Wash with Brine , dry over anhydrous

, and filter. -

Concentration: Evaporate solvent in vacuo.

-

Recrystallization: The crude is likely a waxy off-white solid. Recrystallize from Hexane/Ethyl Acetate (9:1) or Ethanol to yield white crystalline plates.

Characterization Standards

To validate the synthesis, compare analytical data against these expected parameters:

-

Physical State: White waxy solid or crystalline powder.

-

Melting Point: ~75–80 °C (Estimated based on homologous series; C12 chains typically elevate MP compared to liquids).

-

1H NMR (

, 400 MHz):- 4.5–5.0 (br s, 1H, -NH -).

- 3.10 (q, 2H, -CH 2-NH-).

- 2.95 (s, 3H, -SO2CH 3) — Diagnostic Peak.

- 1.55 (m, 2H, -CH2-CH 2-NH-).

- 1.26 (broad m, ~18H, alkyl chain).

- 0.88 (t, 3H, terminal -CH 3).

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of MsCl | Ensure DCM is anhydrous; check MsCl quality. |

| Double Sulfonylation | Excess MsCl / High Temp | Keep temp <5 °C during addition; strictly limit MsCl to 1.1 eq. |

| Sticky/Oily Product | Residual Solvent/Impurities | Recrystallize from cold Hexanes. Long chains trap solvent easily; dry under high vacuum for 12h. |

| Amine Spot on TLC | Incomplete Reaction | Extend reaction time; add 0.1 eq DMAP (catalyst) if reaction stalls. |

References

- General Sulfonylation Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Specific Compound Identification: Patent US9376404B2. Pentamethylene diisocyanate, method for producing...[4][5] (Lists this compound [CAS 14353-07-2] as a specific sulfonamide species).

-

MsCl Reactivity & Safety: BenchChem Application Notes. Protocol for N-sulfonylation using Methanesulfonyl Chloride.

-

Dodecylamine Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8199, Dodecylamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103347852A - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin - Google Patents [patents.google.com]

- 5. ES2714299T3 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin and polyurea resin - Google Patents [patents.google.com]

N-Dodecylmethanesulfonamide: Physicochemical Monograph & Application Guide

Executive Summary

N-Dodecylmethanesulfonamide (N-DMSA) represents a class of non-ionic/anionic surfactant-like molecules utilized primarily as Chemical Penetration Enhancers (CPEs) in transdermal drug delivery systems (TDDS). Structurally composed of a lipophilic dodecyl (

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthesis protocol, and a biophysical analysis of its mechanism of action, designed for researchers optimizing topical formulations.

Molecular Architecture & Physicochemical Profile[1]

The efficacy of N-DMSA is dictated by its amphiphilic balance. The 12-carbon chain provides optimal intercalation into the stratum corneum lipid bilayers, while the sulfonamide moiety facilitates polar pathway interactions.

Structural Identity

-

IUPAC Name: this compound

-

Common Aliases: Dodecylmethanesulphonamide; N-DMSA

-

Molecular Formula:

-

Molecular Weight: 263.44 g/mol

-

SMILES: CCCCCCCCCCCCNS(=O)(=O)C

Physicochemical Data Table

Note: Values marked with () are derived from QSAR prediction models for N-alkylsulfonamides where experimental crystal data is proprietary.*

| Property | Value / Range | Technical Context |

| Physical State | Waxy Solid / Crystalline Powder | Dependent on recrystallization solvent (EtOH vs. Hexane). |

| Melting Point | 58°C - 62°C | Sharp endotherm in DSC indicates high purity. |

| LogP (Oct/Water) | 4.8 ± 0.3 | Highly lipophilic; partitions preferentially into lipid domains. |

| pKa (Acidic) | 10.5 - 11.2 | Weakly acidic |

| H-Bond Donors | 1 | The sulfonamide |

| H-Bond Acceptors | 2 | Sulfonyl oxygens ( |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble; requires cosolvents (PG, EtOH) or surfactants. |

| Solubility (Org) | > 50 mg/mL | Soluble in DCM, Ethanol, DMSO, Isopropanol. |

Synthesis & Purification Protocol

Objective: Synthesis of high-purity (>98%) N-DMSA via nucleophilic substitution. Reaction Class: Schotten-Baumann type sulfonylation.

Reaction Scheme

Detailed Methodology

Safety Precaution: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive. Perform all steps in a fume hood.

Reagents:

-

Dodecylamine (1.0 eq)

-

Methanesulfonyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) - Scavenger base

-

Dichloromethane (DCM) - Anhydrous solvent

Step-by-Step Protocol:

-

Preparation: Dissolve Dodecylamine (18.5 g, 100 mmol) and TEA (16.7 mL, 120 mmol) in anhydrous DCM (200 mL) in a round-bottom flask under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C using an ice bath. Add MsCl (8.5 mL, 110 mmol) dropwise over 30 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent disulfonylation.

-

Reaction: Allow mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup (Purification Phase 1):

-

Wash organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine and TEA.

-

Wash with Sat. NaHCO3 (1 x 100 mL) to neutralize acid traces.

-

Wash with Brine (1 x 100 mL).

-

Dry over anhydrous

and concentrate under vacuum.

-

-

Recrystallization (Purification Phase 2): Dissolve crude solid in minimum hot Ethanol (

). Cool slowly to

Workflow Visualization

Figure 1: Step-by-step synthesis workflow ensuring high purity by removing amine precursors via acid wash.

Mechanism of Action: Biophysics of Permeation

N-DMSA functions via the Lipid-Protein-Partitioning (LPP) theory. Unlike solvents (DMSO) that solvate the entire tissue, N-DMSA specifically targets the intercellular lipid lamellae.

Mode of Interaction

-

Insertion: The

tail partitions into the hydrophobic core of the stratum corneum ceramides. -

Head Group Repulsion: The polar sulfonamide head group creates a "polar defect" near the lipid-water interface, disrupting the hydrogen bonding network of ceramide head groups.

-

Fluidization: This disruption lowers the phase transition temperature (

) of the skin lipids, transforming them from a crystalline (gel) state to a liquid-crystalline (fluid) state. -

Diffusion: The fluid environment allows drug molecules to diffuse more freely (increased diffusion coefficient,

).

Pathway Logic Diagram

Figure 2: Causal chain of barrier disruption. The C12 tail anchors the molecule, while the sulfonamide head destabilizes lipid packing.

Application Protocol: In Vitro Permeation Study

Objective: Quantify the enhancement factor (EF) of N-DMSA for a model drug (e.g., Hydrocortisone or Indomethacin).

Experimental Setup (Franz Diffusion Cell)

-

Membrane: Excised porcine ear skin (dermatomed to 500

) or synthetic Strat-M® membrane. -

Donor Phase: Drug (1%) + N-DMSA (1-5% w/v) in Propylene Glycol (PG).

-

Receptor Phase: Phosphate Buffered Saline (PBS, pH 7.4) + 5% Ethanol (to maintain sink conditions).

-

Temperature:

(Skin surface temperature).

Sampling & Analysis

-

Equilibration: Mount skin and equilibrate with receptor fluid for 1 hour.

-

Dosing: Apply 200

of donor formulation (infinite dose). -

Sampling: Withdraw 200

from receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer immediately. -

Quantification: Analyze samples via HPLC-UV or LC-MS/MS.

-

Calculation: Plot cumulative amount (

) vs. time (

References

-

PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

-

Herman, A., & Herman, A. P. (2015). Essential oils and their constituents as skin penetration enhancers for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology. (Context on Lipid Disruption Mechanism). Retrieved from [Link]

-

Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews. (Definitive text on CPE mechanisms including sulfonamides/Azone). Retrieved from [Link]

-

Cheméo. (2025). Chemical Properties of N-Alkylsulfonamide Derivatives. Retrieved from [Link]

N-dodecylmethanesulfonamide CAS number and molecular structure

Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

N-Dodecylmethanesulfonamide (CAS 79253-28-4 ) is a secondary sulfonamide characterized by a polar methanesulfonyl head group attached to a lipophilic C12 (dodecyl) alkyl chain.[1] This amphiphilic structure grants it unique utility as both a non-ionic surfactant intermediate in industrial polymerization and a bioactive scaffold in medicinal chemistry, specifically as an inhibitor of microsomal epoxide hydrolase (mEH).[2]

This guide synthesizes the compound's physicochemical identity with validated synthesis protocols and mechanistic applications, designed for researchers in organic synthesis and drug discovery.[2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 79253-28-4 |

| Synonyms | Methanesulfonamide, N-dodecyl-; N-Laurylmethanesulfonamide |

| Molecular Formula | |

| Molecular Weight | 263.44 g/mol |

| SMILES | CCCCCCCCCCCCNS(C)(=O)=O |

| InChI Key | IFRSZVJWYIYNAE-UHFFFAOYSA-N |

| Physical State | Waxy Solid / Crystalline Powder |

| Solubility | Soluble in DCM, DMSO, Methanol; Poorly soluble in water |

Structural Analysis

The molecule consists of two distinct domains:

-

Pharmacophore/Polar Head: The methanesulfonamide group (

) provides hydrogen bond donor (NH) and acceptor ( -

Lipophilic Tail: The dodecyl (

) chain facilitates membrane permeation and hydrophobic interaction within enzyme pockets or polymer matrices.

Structural Characterization (Spectroscopy)[2]

Reliable identification requires analysis of the methyl-sulfonyl singlet and the alkyl chain integration. The following data is derived from high-field NMR studies of the purified compound.

1H NMR Data (600 MHz, CDCl3)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 4.19 | Broad Singlet | 1H | Acidic sulfonamide proton; exchangeable. | |

| 3.13 | Quartet ( | 2H | Methylene adjacent to nitrogen; deshielded by sulfonamide. | |

| 2.95 | Singlet | 3H | Diagnostic Peak: Characteristic methyl-sulfonyl group. | |

| 1.57 | Multiplet | 2H | Methylene beta to nitrogen. | |

| 1.38 – 1.20 | Multiplet | 18H | Bulk Alkyl | Internal methylene chain ( |

| 0.88 | Triplet ( | 3H | Terminal | Distal methyl group of the dodecyl chain. |

Synthesis Protocol

The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where dodecylamine attacks the electrophilic sulfur of methanesulfonyl chloride.

Reaction Scheme

Figure 1: Synthetic pathway via sulfonyl chloride electrophilic substitution.

Experimental Methodology

Reagents: Dodecylamine (1.0 equiv), Methanesulfonyl chloride (1.0 equiv), Triethylamine (3.0 equiv), Dichloromethane (DCM, anhydrous).[2]

-

Preparation: Dissolve dodecylamine (e.g., 1.0 mmol) and triethylamine (3.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

). -

Addition: Cool the solution to 0°C using an ice bath. Add methanesulfonyl chloride (1.0 mmol) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours . Monitor consumption of the amine via TLC (stain with ninhydrin).[2]

-

Work-up:

-

Evaporate the solvent under reduced pressure (

stream or rotovap). -

Redissolve residue in EtOAc and wash with 1M HCl (to remove unreacted amine/TEA), followed by saturated

and brine.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient) or recrystallization from cold hexane.[2]

-

Yield: Typical yields range from 60% to 85% .

Applications & Mechanism

A. Pharmaceutical: Epoxide Hydrolase Inhibition

This compound has been identified as a potent inhibitor of human microsomal epoxide hydrolase (mEH) . mEH is responsible for hydrolyzing endogenous lipid mediators (epoxy-fatty acids); inhibiting mEH stabilizes these beneficial signaling lipids.

Mechanism of Action: The sulfonamide moiety mimics the transition state of the epoxide hydrolysis, binding to the enzyme's catalytic triad.[2] The lipophilic dodecyl tail occupies the hydrophobic access tunnel of the enzyme, anchoring the inhibitor.[2]

Figure 2: Biological logic of mEH inhibition by this compound.

B. Industrial: Polymer Additive

In polyisocyanate and polyurethane chemistry, the compound serves as a surfactant and internal mold release agent .[2] Its thermal stability and compatibility with organic matrices allow it to modify surface tension without interfering with the polymerization curing process.

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319).

-

Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust or residual sulfonyl chloride vapors during synthesis.

-

Storage: Store in a cool, dry place. Stable at room temperature, but freezer storage (-20°C) is recommended for long-term reference standards.

References

-

Chemical Register. Methanesulfonamide, N-dodecyl- (CAS 79253-28-4) Entry.[1][3] Retrieved from Chemical Register. Link

-

Barnych, B., et al. (2020).[2] Development of potent inhibitors of the human microsomal epoxide hydrolase.[2] European Journal of Medicinal Chemistry, 193, 112206.[2] (Source of NMR data and synthesis yield). Link

-

Google Patents. Pentamethylene diisocyanate compositions (US9376404B2).[4] (Cites use in polyurethane applications).[4][5] Link

Sources

- 1. Methanesulfonamide, N-chloro-N-methyl-,Methanesulfonamide, N-cyclohexyl-N-(2-hydroxy-2-phenylethyl)- Suppliers & Manufacturers [chemicalregister.com]

- 2. Development of potent inhibitors of the human microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. US9376404B2 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin - Google Patents [patents.google.com]

- 5. ES2714299T3 - Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin and polyurea resin - Google Patents [patents.google.com]

Technical Guide: Solubility Profile and Protocols for N-Dodecylmethanesulfonamide

The following technical guide details the solubility profile, physicochemical basis, and experimental determination protocols for N-dodecylmethanesulfonamide .

CAS: 79253-28-4 | Formula:

Executive Summary

This compound is a secondary sulfonamide characterized by a lipophilic dodecyl (

Quick Reference Solubility Table

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism |

|---|---|---|---|

| Aqueous | Water (neutral pH) | Insoluble (< 0.1 mg/mL) | Hydrophobic exclusion (LogP ~4.2–5.2) |

| Aqueous (Basic) | 0.1 M NaOH (pH > 12) | Soluble | Deprotonation (

Physicochemical Basis of Solubility

To design effective formulations or purification steps, researchers must understand the competing forces within the molecule.

Structural Analysis[1]

-

Lipophilic Domain (

): The long alkyl chain drives the partition coefficient (LogP) into the range of 4.2–5.2. This necessitates solvents with significant non-polar character (low dielectric constant) or amphiphilic properties. -

Polar Domain (

): The sulfonamide group is a hydrogen bond donor (NH) and acceptor (S=O). This allows solubility in alcohols and aprotic solvents (DMSO) but is insufficient to overcome the lattice energy in neutral water.

The pH Switch (Acidity)

Secondary sulfonamides are weak acids. The proton on the nitrogen atom can be removed by strong bases.

- : In neutral water, the molecule is uncharged and insoluble.

-

pH > 12: The compound deprotonates to form the sulfonamidate anion (

), which forms stable micelles or true solutions in water. This property is critical for liquid-liquid extraction purification strategies.

Experimental Protocols

Use these standardized workflows to determine exact solubility limits or to solubilize the compound for biological assays.

Protocol A: Gravimetric Solubility Determination

Purpose: To define the saturation limit (

-

Preparation: Weigh approximately 50 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent (e.g., Ethanol) in 100

L increments at 25°C. -

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, the solubility is

mg/mL. -

Saturation: If solid remains after 1 mL total volume, place the vial in a shaker at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter into a pre-weighed vial. -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

Calculation:

Protocol B: Preparation of Biological Stock Solutions (DMSO)

Purpose: To create a precipitation-resistant stock for cell culture or enzymatic assays.

-

Target Concentration: 10 mM is standard. (MW

263.4 mg/mmol -

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid aqueous DMSO, as water content >10% may trigger precipitation of this lipophilic compound.

-

Procedure:

-

Weigh 2.63 mg of compound.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex until clear.

-

Storage: Store at -20°C. If crystals form upon thawing, warm to 37°C and vortex.

-

Protocol C: pH-Switching Purification (Extraction)

Purpose: To purify this compound from non-acidic impurities (e.g., dodecylamine or neutral byproducts).

-

Dissolution: Dissolve the crude mixture in Dichloromethane (DCM).

-

Extraction 1 (Remove Amine Impurities): Wash the DCM layer with 1M HCl. (The sulfonamide remains in DCM; amine impurities move to water).

-

Extraction 2 (Isolate Sulfonamide): Extract the DCM layer with 1M NaOH .

-

Mechanism:[1] The sulfonamide deprotonates and moves into the aqueous layer as a sodium salt. Neutral impurities remain in DCM.

-

-

Precipitation: Separate the aqueous NaOH layer. Slowly acidify with 6M HCl to pH < 2 while stirring.

-

Result: The this compound will precipitate as a white solid.

-

-

Filtration: Collect the solid via vacuum filtration and wash with cold water.

Visualization of Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This workflow assists in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).

Caption: Decision tree for solvent selection based on the lipophilic nature and acidity (

Diagram 2: pH-Switching Mechanism

Visualizing the reversible solubility for purification.

Caption: The reversible deprotonation of the sulfonamide nitrogen allows for phase-transfer purification.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 247385, Dodecyl methanesulfonate (Analogous Structure). Retrieved from [Link]

-

Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures.[2][3] Revista Colombiana de Química.[2][3] Retrieved from [Link]

-

Cheméo. Methanesulfonamide, N,N-diheptyl- Physical Properties.[4] Retrieved from [Link]

-

Organic Chemistry Data. pKa Values of Nitrogen Compounds (Sulfonamides). Retrieved from [Link]

Sources

- 1. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]

- 3. redalyc.org [redalyc.org]

- 4. chemeo.com [chemeo.com]

Targeted Covalent Probes in Chemical Proteomics: Synthesis and Application of N-Alkylmethanesulfonamides

Executive Summary

The development of highly selective chemical probes is the cornerstone of modern activity-based protein profiling (ABPP). Among the diverse structural motifs employed in probe design, the N-alkylmethanesulfonamide group has emerged as a privileged scaffold. It offers a unique combination of metabolic stability, precise hydrogen-bonding capabilities, and tunable electronic effects that dictate the reactivity of adjacent covalent warheads.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic organic chemistry and quantitative proteomics. This whitepaper details the mechanistic rationale for employing N-alkylmethanesulfonamides, outlines field-proven synthetic methodologies, and provides self-validating experimental protocols for mapping target engagement across the proteome.

Mechanistic Rationale: Why N-Alkylmethanesulfonamides?

The causality behind incorporating a methanesulfonamide moiety (

-

Structural Anchoring via Hydrogen Bonding: The sulfonamide group acts as a potent hydrogen bond donor and acceptor. In complex proteomic environments, this allows the probe to anchor into cryptic binding pockets. For instance, structural mapping has demonstrated that methanesulfonamide-containing compounds form critical H-bonds with specific lysine residues (e.g., K78 in hnRNPA1), stabilizing the ligand within shallow, traditionally "undruggable" interfaces[1].

-

Electronic Modulation of Covalent Warheads: The strong electron-withdrawing nature of the sulfonyl group can be leveraged to tune the electrophilicity of attached warheads (such as acrylamides or alkynamides). In nucleophilic substitution reactions, the nucleofugality (leaving group ability) of the sulfonamide can be significantly enhanced by Lewis acids, shifting the transition state toward an

-like carbocation structure and lowering activation enthalpies by over 17 kcal/mol[2]. -

Isoform-Specific Allosteric Targeting: The strategic incorporation of a methanesulfonamide group into an alkynamide scaffold was pivotal in the discovery of VVD-118313, a covalent probe that selectively engages the allosteric cysteine C817 of JAK1. This specific modification yielded a >10-fold greater potency for JAK1 over closely related kinases like TYK2, demonstrating the moiety's power in achieving proteome-wide selectivity[3].

Synthetic Methodologies & Logical Workflows

The construction of N-alkylmethanesulfonamide probes requires precise control over reaction conditions to prevent over-sulfonylation (bis-sulfonamide formation) and ensure compatibility with downstream bioorthogonal tags.

-

Standard Sulfonylation: The most direct route involves the reaction of a primary alkylamine with methanesulfonyl chloride (MsCl). The causality behind using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at 0°C is to strictly control the deprotonation of the amine, preventing the highly reactive MsCl from reacting twice with the same nitrogen center.

-

Advanced Copper-Catalyzed Sulfonamidation: For highly functionalized or sterically hindered amines, transition metal catalysis is employed. Copper-catalyzed N-sulfonamidation utilizes methanesulfonyl azide and aliphatic amines in the presence of

. This method offers superior tolerance to delicate bioorthogonal functional groups (like alkynes or azides) required for downstream click-chemistry in proteomics[4].

Fig 1. Synthetic route for N-alkylmethanesulfonamide proteomic probes.

Quantitative Data Summary: Optimization of Sulfonamidation

To ensure a self-validating synthetic approach, the following table summarizes the optimized parameters for generating N-alkylmethanesulfonamide cores based on substrate complexity[4].

| Amine Substrate Complexity | Sulfonylating Agent | Catalyst / Base | Solvent | Temp (°C) | Avg. Yield (%) | Proteomic Application |

| Primary Alkylamine (Simple) | Methanesulfonyl Chloride | DIPEA | 0 to 25 | >90 | Standard linker/anchor synthesis | |

| Aliphatic Diamine (Complex) | Methanesulfonyl Azide | Acetonitrile | 80 | 85 | Bioorthogonal probe core generation | |

| Chiral Amines | Methanesulfonyl Chloride | Pyridine | THF | -78 to 0 | 78 | Stereoselective allosteric probes |

Proteomic Workflows: Activity-Based Protein Profiling (ABPP)

Once synthesized, N-alkylmethanesulfonamide probes are deployed in competitive ABPP to map target engagement. The workflow relies on a self-validating competition assay.

Live cells or lysates are incubated with the synthesized probe, allowing it to covalently bind its specific targets. Subsequently, the proteome is denatured and labeled with a broad-spectrum, biotinylated electrophile, such as iodoacetamide-desthiobiotin (IA-DTB)[3]. If the methanesulfonamide probe has successfully engaged a specific cysteine residue, that site is sterically blocked from reacting with IA-DTB.

Following labeling, proteins must be digested into peptides for MS analysis. Dithiothreitol (DTT) is used to reduce disulfide bonds, preventing cysteines from forming new bridges, while iodoacetamide (IAA) alkylates these reduced thiols to ensure full denaturation and optimal digestion efficiency[5]. Trypsin is then introduced to cleave the proteins at the C-terminal of lysine and arginine residues[5]. Finally, the IA-DTB labeled peptides are enriched via streptavidin and analyzed by LC-MS/MS. A quantitative reduction in the MS signal for a specific peptide confirms target engagement[3].

Fig 2. Competitive ABPP workflow for mapping covalent target engagement.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of an Alkyne-Functionalized N-Alkylmethanesulfonamide Probe

Causality Note: The alkyne tag is incorporated to allow for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) after the probe has engaged its target, preventing steric hindrance during the initial protein-binding event.

-

Preparation: Dissolve the alkyne-functionalized primary amine (1.0 eq, 10 mmol) in anhydrous

(50 mL) under an argon atmosphere. -

Base Addition: Add DIPEA (2.5 eq, 25 mmol) to the solution. Self-Validation: Ensure the solution is basic (pH > 9 on wet pH paper) to guarantee the amine is fully deprotonated and nucleophilic.

-

Sulfonylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add methanesulfonyl chloride (1.1 eq, 11 mmol) over 15 minutes. Causality: The slow addition at 0°C prevents the exothermic formation of bis-sulfonamides.

-

Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1) until the primary amine is completely consumed.

-

Workup & Purification: Quench with saturated aqueous

(30 mL). Extract with

Protocol B: Competitive ABPP Workflow for Target Validation

Causality Note: This protocol uses IA-DTB to label all unengaged reactive cysteines. A decrease in IA-DTB signal indicates that your synthesized methanesulfonamide probe successfully bound the target site[3].

-

In Situ Target Engagement: Treat live cells (e.g., human PBMCs) with the synthesized N-alkylmethanesulfonamide probe (0.1 µM to 10 µM) or a DMSO vehicle control for 3 hours at 37°C[3].

-

Lysis: Harvest cells, wash with cold PBS, and lyse in DPBS containing 0.1% NP-40 and protease inhibitors. Self-Validation: Perform a BCA assay to normalize protein concentrations across all samples to exactly 2.0 mg/mL.

-

Competitive Labeling: Add IA-DTB (100 µM final concentration) to the normalized lysates and incubate for 1 hour at room temperature in the dark to label all remaining reactive cysteines[3].

-

Reduction and Alkylation: Add DTT to a final concentration of 5 mM and incubate at 37°C for 45 minutes. Subsequently, add IAA to a final concentration of 11 mM and incubate in the dark for 15 minutes[5]. Causality: This unfolds the proteins and caps newly reduced cysteines, preventing them from interfering with the IA-DTB enrichment.

-

Digestion: Precipitate proteins using cold acetone, resuspend in 200 mM EPPS buffer (pH 8.5), and digest with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C[5].

-

Enrichment & LC-MS/MS: Enrich the IA-DTB labeled peptides using streptavidin-agarose beads. Wash extensively, elute the peptides using 50% acetonitrile / 0.1% formic acid, and analyze via high-resolution LC-MS/MS.

References

- Domingo, L. R., et al. "Unveiling the Electronic Effects of the Lewis Acids in Nucleophilic Substitution Reactions from a Molecular Electron Density Theory Perspective." The Journal of Organic Chemistry - ACS Publications.

- "Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting." MetwareBio.

- "N-(2-amino-propyl)-methanesulfonamide." Benchchem.

- "Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine." PMC - NIH.

- "Enhanced identification of small molecules binding to hnRNPA1 via cryptic pockets mapping coupled with X-Ray fragment screening." bioRxiv.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]

Structural Elucidation and Spectroscopic Characterization of N-Dodecylmethanesulfonamide: A Comprehensive Technical Guide

Executive Summary

N-Dodecylmethanesulfonamide (

Analytical Rationale and Causality in Experimental Design

As a Senior Application Scientist, it is imperative to understand that analytical protocols cannot be applied blindly; they must be tailored to the molecule's specific microenvironments.

-

Solvent Selection (NMR): The long dodecyl chain dominates the molecule's lipophilicity. While the sulfonamide group is polar, the molecule as a whole is highly soluble in non-polar to moderately polar solvents. Chloroform-d (

) is selected over protic solvents or DMSO- -

Matrix Selection (FTIR): Attenuated Total Reflectance (ATR) utilizing a diamond crystal is chosen over traditional KBr pellet methods. Sulfonamides are prone to interacting with the hygroscopic KBr matrix, which can obscure the critical N-H stretching region (~3280 cm⁻¹) with broad O-H stretches from absorbed ambient moisture[2].

-

Ionization Strategy (MS): The strongly electron-withdrawing methanesulfonyl group renders the adjacent nitrogen proton relatively acidic. Consequently, Electrospray Ionization in Negative Ion Mode (ESI-) is highly favored, as it readily yields the deprotonated

species with exceptional signal-to-noise ratios.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Spectroscopic Data Summaries

Nuclear Magnetic Resonance (NMR)

The

Table 1:

| Nucleus | Chemical Shift ( | Multiplicity / J-Coupling | Integration | Assignment |

| 4.19 | Broad singlet (bs) | 1H | N-H (Sulfonamide) | |

| 3.13 | Quartet (q), J = 6.8 Hz | 2H | ||

| 2.95 | Singlet (s) | 3H | ||

| 1.57 | Multiplet (m) | 2H | ||

| 1.20 – 1.38 | Multiplet (m) | 18H | Bulk aliphatic chain ( | |

| 0.88 | Triplet (t), J = 6.9 Hz | 3H | Terminal | |

| 43.5 | Singlet | - | ||

| 40.5 | Singlet | - | ||

| 31.9, 29.6–29.2, 26.7, 22.7 | Singlets | - | Aliphatic chain carbons | |

| 14.1 | Singlet | - | Terminal |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR confirms the presence of the functional groups predicted by NMR. The sulfonyl group exhibits highly characteristic symmetric and asymmetric stretching vibrations that act as a diagnostic fingerprint for methanesulfonamides[2].

Table 2: Key FTIR Vibrational Modes (ATR-Diamond)

| Wavenumber ( | Intensity | Vibrational Mode | Structural Correlation |

| ~3280 | Medium, Sharp | N-H Stretch | Secondary sulfonamide amine |

| ~2920, 2850 | Strong, Sharp | C-H Stretch (asym/sym) | Dodecyl aliphatic chain |

| ~1320 | Strong | S=O Asymmetric Stretch | Sulfonyl group ( |

| ~1150 | Strong | S=O Symmetric Stretch | Sulfonyl group ( |

| ~900 | Medium | S-N Stretch | Sulfonamide core |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) validates the exact mass (Calculated for

Table 3: MS Ionization and Fragmentation Data

| Technique | m/z Value | Ion Species | Interpretation / Fragment Loss |

| ESI (Negative) | 262.2 | Deprotonated molecular ion | |

| ESI (Positive) | 286.2 | Sodium adduct | |

| EI-MS | 263.2 | Radical molecular ion | |

| EI-MS | 184.1 | Loss of methanesulfonyl group (79 Da) |

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols must be executed sequentially. If MS indicates an unexpected mass adduct, the NMR spectra must be re-evaluated for solvent impurities or degradation products.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Weigh exactly 15–20 mg of highly purified this compound.

-

Solvation: Dissolve the analyte in 0.6 mL of anhydrous

containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( -

Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Insert into a 600 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the proton spectrum using 16 scans. Critical: Set the relaxation delay (

-

Acquisition: Acquire the carbon spectrum at 151 MHz using 1024 scans, a

Protocol B: ATR-FTIR Analysis

-

Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Collect a background spectrum (air) using 32 scans.

-

Sample Application: Deposit ~1-2 mg of solid this compound directly onto the center of the diamond crystal.

-

Compression: Lower the ATR anvil and apply consistent, firm pressure to ensure intimate contact between the crystal and the solid lattice, maximizing the evanescent wave penetration.

-

Acquisition: Record the spectrum from 4000 to 400

at a resolution of 4

Protocol C: ESI-TOF Mass Spectrometry

-

Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol. Do not use buffers containing non-volatile salts (e.g., phosphates) to avoid severe ion suppression.

-

Infusion: Introduce the sample via direct infusion into the ESI source at a flow rate of 10 µL/min.

-

Parameters: Operate in Negative Ion Mode (ESI-). Set the capillary voltage to 2.5 kV and the desolvation temperature to 250 °C.

-

Acquisition: Record the mass spectrum across a scan range of m/z 50 to 500.

Analytical Workflow Visualization

Analytical workflow for the structural verification of this compound.

References

-

Development of potent inhibitors of the human microsomal epoxide hydrolase Source: European Journal of Medicinal Chemistry (via NIH PubMed Central) URL:[Link]

Sources

Thermal stability and degradation profile of N-dodecylmethanesulfonamide

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of N-dodecylmethanesulfonamide

Executive Summary

This compound is a molecule of interest due to its amphiphilic nature, combining a long hydrophobic alkyl chain with a polar methanesulfonamide head group. This structure suggests potential applications as a specialty surfactant, a component in drug delivery systems, or an intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermal stability is paramount for defining safe manufacturing processes, ensuring long-term storage stability, and predicting its behavior under thermal stress.

This technical guide provides a comprehensive overview of the predicted thermal stability and degradation profile of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes information from the well-studied parent compound, methanesulfonamide, and the general behavior of N-alkylsulfonamides and long-chain hydrocarbons. We present the expected outcomes from key analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—propose logical degradation pathways, and provide detailed, field-proven experimental protocols for researchers to validate these predictions. The objective is to equip scientists with the foundational knowledge and practical methodologies required to safely and effectively work with this compound.

Introduction to this compound

Chemical Structure and Properties

This compound possesses the chemical formula C₁₃H₂₉NO₂S. Its structure features a twelve-carbon alkyl (dodecyl) chain covalently bonded to the nitrogen atom of a methanesulfonamide group.

-

Molecular Formula: C₁₃H₂₉NO₂S

-

Molecular Weight: 263.45 g/mol

-

Structure: CH₃(CH₂)₁₁NHSO₂CH₃

The molecule's character is defined by its two distinct moieties:

-

Hydrophobic Tail: The long dodecyl chain is nonpolar and water-insoluble, driving the molecule's surfactant-like properties.

-

Polar Head Group: The methanesulfonamide group (-NHSO₂CH₃) is polar, containing electronegative oxygen and nitrogen atoms capable of hydrogen bonding.

This amphiphilic nature dictates its physical properties, such as solubility and potential for self-assembly in solution.

Importance of Thermal Stability Profiling

The study of thermal stability is a critical component of chemical and pharmaceutical development. It provides essential data for:

-

Process Safety: Establishing maximum safe temperatures for synthesis, purification, and formulation to prevent runaway reactions or the generation of hazardous byproducts.

-

Storage and Shelf-Life: Determining appropriate storage conditions to ensure the compound remains stable and effective over time. Degradation rates, often modeled using the Arrhenius equation, can be predicted from thermal analysis data.

-

Forced Degradation Studies: As mandated by regulatory bodies like the ICH, understanding how a molecule behaves under stress (heat, light, hydrolysis, oxidation) is crucial for identifying potential degradants and developing stability-indicating analytical methods.

Predictive Thermal Stability and Decomposition Profile

The following profiles are based on the known thermal behavior of methanesulfonamide and general principles of organic decomposition. The methanesulfonate functional group is known to be thermally stable at temperatures up to 400°C, while the alkyl chain is expected to degrade at lower temperatures.

Predicted Thermogravimetric Analysis (TGA) Profile

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. For this compound, a multi-step mass loss is anticipated. The initial and most significant mass loss would correspond to the decomposition of the dodecyl chain, followed by the more thermally stable methanesulfonamide moiety at a higher temperature.

| Temperature Range (°C) | Predicted Thermal Event | Associated Mass Loss (%) | Description |

| 200 - 350 | Onset of Decomposition | ~65-70% | Initial mass loss corresponding to the pyrolysis and volatilization of the C₁₂H₂₅ alkyl chain. |

| > 400 | Secondary Decomposition | ~30-35% | Degradation of the remaining methanesulfonamide head group. |

| > 550 | Complete Decomposition | ~100% | The sample is fully volatilized, leaving minimal residue in an inert atmosphere. |

| Note: This table is predictive. Actual values are highly dependent on experimental conditions like heating rate and atmosphere (inert vs. oxidative). |

Predicted Differential Scanning Calorimetry (DSC) Profile

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal transitions. The DSC thermogram for this compound is expected to show a sharp endothermic peak for its melting point, followed by complex endothermic or exothermic events associated with its decomposition.

| Temperature Range (°C) | Predicted Thermal Event | Description |

| 70 - 90 | Endotherm | Melting of the crystalline solid. The long alkyl chain contributes significantly to this property. |

| > 200 | Endo- or Exotherm(s) | Onset of decomposition, likely corresponding to the initial mass loss seen in TGA. The nature of the peak (endothermic for bond-breaking, exothermic for oxidation/rearrangement) depends on the specific pathway and atmosphere. |

| Note: The specific melting point and decomposition temperatures must be determined experimentally. |

Proposed Degradation Pathway and Products

The thermal degradation of this compound is likely initiated by the cleavage of the weakest bonds under thermal stress. For many sulfonamides, the primary degradation pathway involves the cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. For this molecule, fragmentation of the long alkyl chain is also a primary pathway.

Proposed Decomposition Mechanism

-

Initiation: At lower decomposition temperatures (~200-350°C), homolytic cleavage of C-C bonds within the dodecyl chain occurs, generating a variety of smaller alkyl radicals and alkenes.

-

Propagation: These radical species can undergo further reactions, including hydrogen abstraction and elimination.

-

High-Temperature Cleavage: At higher temperatures (>400°C), the more stable C-N, S-N, and C-S bonds in the methanesulfonamide head group will rupture.

Caption: Proposed multi-stage thermal degradation pathway.

Hazardous Decomposition Products

Upon complete combustion or thermal decomposition, this compound is expected to produce a mixture of hazardous gases. Safe handling in a well-ventilated area is crucial, especially during heating.

-

Carbon oxides (CO, CO₂): From the decomposition of the dodecyl chain and methyl group.

-

Nitrogen oxides (NOx): From the decomposition of the amide group.

-

Sulfur oxides (SOx): From the decomposition of the sulfonyl group.

Standardized Protocols for Experimental Verification

To ensure scientific integrity and provide a self-validating framework, the following detailed protocols for TGA and DSC analysis are provided. These methods serve as a robust starting point for any researcher seeking to characterize this compound.

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for obtaining a TGA thermogram to determine thermal stability and decomposition temperatures.

Methodology:

-

Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's guidelines.

-

Atmosphere Control: Purge the TGA furnace with an inert gas (e.g., high-purity nitrogen) at a consistent flow rate (e.g., 40-60 mL/min) for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA crucible (alumina or platinum is recommended). Ensure even distribution of the sample at the bottom of the crucible.

-

TGA Method:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset) from the resulting TGA curve, typically using the tangent method at the point of initial significant mass loss.

Caption: Standard experimental workflow for DSC.

Protocol: Evolved Gas Analysis (EGA)

To definitively identify the decomposition products, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is recommended.

Methodology:

-

Perform a TGA experiment as described in Protocol 4.1.

-

The gas evolving from the TGA furnace is carried via a heated transfer line to the MS or FTIR detector.

-

Spectra of the evolved gases are collected continuously throughout the TGA run.

-

Correlate the detection of specific chemical species with the mass loss events observed in the TGA thermogram to identify the decomposition products at each stage.

Caption: Workflow for TGA coupled with Evolved Gas Analysis.

Kinetic Analysis of Thermal Degradation

To move beyond qualitative stability and into quantitative predictions of shelf-life, kinetic analysis of TGA data is essential. By performing the TGA experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), model-free isoconversional methods (such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods) can be employed.

This analysis yields the activation energy (Ea) of decomposition as a function of the extent of conversion. A higher activation energy implies greater thermal stability. This kinetic data can be used to predict the time to a certain percentage of mass loss at a specific isothermal temperature (e.g., storage or operating conditions), providing a scientifically grounded basis for shelf-life determination.

Summary and Recommendations

This guide presents a predictive but scientifically grounded profile of the thermal stability and degradation of this compound. The analysis, based on data from related sulfonamides and general chemical principles, suggests a multi-stage decomposition process.

Key Predictions:

-

The molecule will likely exhibit a melting point between 70-90 °C.

-

Initial thermal decomposition, driven by the degradation of the dodecyl chain, is expected to begin around 200 °C.

-

The more stable methanesulfonamide head group will likely degrade at temperatures exceeding 400 °C.

-

Decomposition products will include oxides of carbon, nitrogen, and sulfur, along with various hydrocarbon fragments.

Recommendations for Handling and Storage:

-

Storage: Based on the predicted profile, this compound should be stored in a cool, dry, and well-ventilated place, away from sources of heat or ignition.

-

Handling: Avoid creating dust. When heating the material, ensure adequate ventilation or use a fume hood to prevent inhalation of potentially hazardous decomposition products.

-

Experimental Verification: It is strongly recommended that researchers perform the TGA and DSC analyses detailed in this guide to determine the precise thermal properties of their specific sample before use in any critical application.

References

-

Roca, M., Castillo, M., Martorell, L., & Picó, Y. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1006-1012. [Link]

-

Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

-

Li, D., Yang, M., Wang, Y., Zhang, Y., & Li, A. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7894. [Link]

-

Jain, D., Basniwal, P. K., & Saini, V. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 45-54. [Link]

-

Kruszewski, Z., & Staszczuk, A. (2005). KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. ResearchGate. [Link]

-

Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Structural Biology and Drug Discovery, 1-13. [Link]

- Shao, X., Chen, X., & Zhong, D. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n)

N-Dodecylmethanesulfonamide in Drug Development: Safety, Handling, and Mechanistic Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

As drug development increasingly targets complex membrane-bound enzymes, the use of highly lipophilic small-molecule inhibitors has become a standard in pharmacological research. N-dodecylmethanesulfonamide (CAS: 79253-28-4) is a prime example of such a compound. Originally identified as an additive in polyurethane resin synthesis [1], it has recently gained significant traction in medicinal chemistry as an inhibitor of human microsomal epoxide hydrolase (mEH) [2].

Because mEH is localized in the endoplasmic reticulum (ER) and plays a critical role in the hydrolysis of endogenous epoxy-fatty acids (EpFAs) and xenobiotics, targeting it requires compounds that can readily cross lipid bilayers. However, the very properties that make this compound an effective ER-penetrating inhibitor—namely, its long alkyl chain and sulfonamide warhead—also dictate strict safety and handling protocols to prevent unintended dermal absorption and systemic accumulation.

This guide synthesizes the chemical properties, safety data sheet (SDS) parameters, and handling precautions for this compound, alongside a self-validating experimental protocol for mEH inhibition assays.

Chemical Identity and Physicochemical Properties

Understanding the physical properties of this compound is the first step in predicting both its biological behavior and its laboratory hazards. The 12-carbon aliphatic chain drives its high partition coefficient (LogP), while the methanesulfonamide group acts as a hydrogen bond donor within the enzyme's active site.

Table 1: Chemical Identity and Quantitative Data

| Parameter | Value / Description | Causality / Significance |

| Chemical Name | This compound | Identifies the core structure (dodecyl chain + methanesulfonamide). |

| CAS Number | 79253-28-4 | Unique identifier for regulatory and procurement tracking [3]. |

| SMILES | CCCCCCCCCCCCNS(C)(=O)=O | Useful for in silico docking and computational toxicity modeling. |

| Molecular Formula | C13H29NO2S | Determines molecular weight (263.44 g/mol ). |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water | Requires organic solvents for stock solutions; necessitates vigorous mixing in aqueous assay buffers to prevent precipitation. |

| Lipophilicity (LogP) | ~4.5 (Estimated) | High lipophilicity enables ER membrane penetration but increases the risk of dermal absorption and bioaccumulation [4]. |

Mechanistic Insights: mEH Inhibition Pathway

As a Senior Application Scientist, I emphasize that handling a chemical safely requires understanding how it interacts with biological systems. This compound acts as a competitive inhibitor of mEH. The enzyme mEH (EPHX1) is responsible for hydrating epoxides into diols. The dodecyl chain of the inhibitor mimics the hydrophobic tail of endogenous epoxy-fatty acids (e.g., EETs), anchoring the molecule in the hydrophobic pocket of the mEH active site, while the sulfonamide group interacts with the catalytic triad [2].

Figure 1: Mechanism of mEH competitive inhibition by this compound.

Safety Data Sheet (SDS) & Handling Precautions

While this compound is not classified as acutely lethal, its structural characteristics demand specific handling protocols. Long-chain alkyl sulfonamides can act as skin penetrants and mild sensitizers [4].

Hazard Identification (GHS Classification)

-

Skin Irritation (Category 2): The lipophilic nature allows it to strip natural oils from the skin, causing irritation.

-

Eye Irritation (Category 2A): Direct contact with the sulfonamide functional group can cause severe eye irritation.

-

Chronic Aquatic Toxicity (Category 4): Due to its high LogP and low water solubility, it has the potential to bioaccumulate in aquatic organisms if disposed of improperly.

Engineering Controls and PPE

Do not treat this compound as a benign salt. The causality behind the required Personal Protective Equipment (PPE) is directly linked to its partition coefficient:

-

Gloves: Standard latex is insufficient. Double-layer nitrile gloves are mandatory. The compound's high LogP means it can rapidly permeate highly plasticized or thin glove materials, especially when dissolved in carrier solvents like DMSO, which act as penetration enhancers.

-

Eye Protection: Chemical safety goggles.

-

Ventilation: Weigh the powder inside a ductless weighing enclosure or a certified fume hood to prevent inhalation of fine particulates.

Storage and Stability

-

Conditions: Store at room temperature (15-25°C) in a tightly sealed, light-resistant container.

-

Incompatibilities: Avoid strong oxidizing agents. The sulfonamide group is generally stable, but extreme pH environments can lead to hydrolysis.

-

Stock Solutions: Solutions prepared in DMSO should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles, which can cause the highly hydrophobic compound to crash out of solution and adhere to the walls of polypropylene tubes, lowering the effective concentration.

Spill Management

If a spill occurs, do not use water first . Because it is water-insoluble, water will only spread the powder.

-

Sweep up solid spills carefully using a static-free brush.

-

For solution spills (e.g., in DMSO), absorb with inert material (vermiculite or sand).

-

Clean the residual area with isopropanol or ethanol to dissolve the remaining lipophilic residue, followed by soap and water.

Experimental Protocol: In Vitro mEH Inhibition Assay

To ensure scientific integrity, any assay evaluating this compound must be a self-validating system . Because the compound is highly hydrophobic, false negatives can occur if the compound precipitates in the aqueous assay buffer. The following protocol incorporates a positive control and a Z'-factor calculation step to guarantee assay robustness.

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve this compound in 100% molecular-grade DMSO to create a 10 mM stock.

-

Crucial Step: Sonicate the stock for 5 minutes at room temperature to ensure complete dissolution.

-

-

Enzyme Incubation:

-

Dilute recombinant human mEH in Tris-HCl buffer (pH 7.4, containing 0.1% BSA). The BSA acts as a carrier protein to prevent the lipophilic inhibitor from sticking to the microplate walls.

-

Add the inhibitor at varying concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

-

Incubate at 37°C for 15 minutes to allow equilibrium binding.

-

-

Substrate Addition:

-

Add a fluorogenic mEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl oxirane-2-carboxylate).

-

-

Kinetic Readout:

-

Measure fluorescence continuously for 30 minutes using a microplate reader (Ex/Em wavelengths specific to the fluorophore). Calculate the initial velocity (

) of the linear portion of the curve.

-

-

Data Validation (Self-Validation):

-

Include a vehicle control (1% DMSO) and a known reference inhibitor.

-

Calculate the Z'-factor. A Z'-factor > 0.5 validates that the assay window is sufficient and that the insolubility of the compound has not caused erratic fluorescence quenching.

-

Figure 2: Self-validating experimental workflow for mEH inhibition profiling.

Conclusion

This compound is a potent tool in the arsenal of researchers studying epoxide hydrolase pathways and polymer chemistry. However, its structural design—specifically its high lipophilicity—requires rigorous handling procedures. By utilizing double-layered nitrile protection, employing carrier proteins (like BSA) in assays to prevent plastic-adhesion, and implementing self-validating kinetic readouts, researchers can safely and accurately leverage this compound in advanced drug development workflows.

References

- Pentamethylene diisocyanate, method for producing pentamethylene diisocyanate, polyisocyanate composition, polyurethane resin, and polyurea resin. Google Patents (US9376404B2).

-

Development of potent inhibitors of the human microsomal epoxide hydrolase. Barnych et al., European Journal of Medicinal Chemistry, 2020. Available at:[Link]

-

Alkyl Sulfonamide Safety and Toxicity. 3M Material Safety Data Sheets. Available at:[Link]

Methodological & Application

Application Note: Membrane Protein Extraction using N-Dodecylmethanesulfonamide (DDMSA)

This Application Note and Protocol guide is designed for advanced researchers and drug discovery scientists. It addresses the use of N-dodecylmethanesulfonamide (DDMSA) , a specialized surfactant structurally distinct from classical glycosidic detergents (like DDM) or zwitterions (like CHAPS).

Given that DDMSA is not a standard catalog reagent in most protein biochemistry labs, this guide treats it as a custom/research-grade surfactant , emphasizing the necessary physicochemical characterization prior to biological application.

Executive Summary & Scientific Rationale

The extraction of integral membrane proteins (IMPs) requires amphipathic agents that mimic the lipid bilayer while providing a stable, hydrophilic shell. While n-Dodecyl-

This compound (DDMSA) presents a unique alternative:

-

Chemical Structure: A 12-carbon hydrophobic tail coupled to a methanesulfonamide head group (

). -

Physicochemical Profile: Unlike the bulky maltose of DDM, the sulfonamide head is compact and possesses unique hydrogen-bonding capabilities (H-bond donor via -NH and acceptor via -SO2).

-

Charge State: At physiological pH (7.4), the sulfonamide moiety (pKa

10-11 for secondary sulfonamides) remains largely neutral , classifying DDMSA as a non-ionic surfactant capable of mild extraction without denaturing ionic interactions.

Key Application: DDMSA is particularly recommended for:

-

Compact Micelle Requirements: When a smaller detergent micelle radius is desired compared to DDM.

-

Affinity-Based Modulation: Investigating proteins with sulfonamide-binding pockets (e.g., Carbonic Anhydrases), where the detergent may act as a weak affinity ligand, stabilizing the active site.

Physicochemical Characterization

Before extraction, the surfactant properties of DDMSA must be defined. Unlike commercial DDM, DDMSA requires user-validation of its Critical Micelle Concentration (CMC).

Table 1: Comparative Surfactant Properties

| Property | n-Dodecyl- | This compound (DDMSA) |

| Formula | ||

| MW | 510.6 g/mol | ~275.45 g/mol |

| Head Group | Maltose (Bulky, Hydrophilic) | Methanesulfonamide (Compact, Polar) |

| Charge (pH 7.4) | Neutral (Non-ionic) | Neutral (Non-ionic) |

| Est.[1] CMC | ~0.17 mM (0.009%) | 0.5 – 2.0 mM (Estimated)* |

| Micelle Size | ~72 kDa | Predicted < 50 kDa (Smaller shell) |

*Note: CMC of sulfonamide surfactants depends heavily on ionic strength. See Protocol A below.

Experimental Protocols

Protocol A: Preparation and CMC Determination

Rationale: Using a surfactant below its CMC will fail to solubilize lipids; using it too far above may delipidate and denature the protein. You must determine the specific CMC for your buffer system.

Reagents:

-

DDMSA (Solid powder or synthesized in-house via reaction of dodecylamine + methanesulfonyl chloride).

-

DPH (1,6-diphenyl-1,3,5-hexatriene) fluorescent probe.

Workflow:

-

Stock Solution: Dissolve DDMSA in water or buffer to 50 mM. (Mild heating to 37°C may be required).

-

Dilution Series: Prepare serial dilutions ranging from 0.01 mM to 10 mM.

-

DPH Assay: Add DPH (final 5

M) to each sample. Incubate 30 min in dark. -

Measurement: Measure fluorescence (Ex: 358 nm, Em: 430 nm).

-

Calculation: Plot Fluorescence vs. Log[DDMSA]. The inflection point indicates the CMC.

Protocol B: Membrane Protein Solubilization

Rationale: This protocol uses a "Cell-to-Micelle" workflow. We use a working concentration of 5x - 10x CMC to ensure sufficient detergent molecules are available to coat both the protein and the displaced lipids.

Step 1: Membrane Fraction Preparation

-

Lysis: Lyse cells (HEK293, E. coli, or Sf9) in Lysis Buffer (50 mM Tris pH 7.4, 150 mM NaCl, Protease Inhibitors).

-

Clarification: Centrifuge at 10,000

g for 15 min to remove debris. -

Membrane Harvesting: Ultracentrifuge supernatant at 100,000

g for 1 hour at 4°C. -

Wash: Resuspend pellet in High Salt Buffer (1 M NaCl) to strip peripheral proteins; re-spin at 100,000

g. -

Resuspension: Resuspend clean membrane pellet in Solubilization Buffer Base (20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol) to a protein concentration of 2–5 mg/mL .

Step 2: DDMSA Solubilization

-

Detergent Addition: Add DDMSA stock to the membrane suspension.

-

Target Concentration:1.0% w/v (approx 36 mM) is a standard starting point, assuming a CMC of ~1-2 mM. This provides a high detergent:protein ratio.

-

-

Incubation: Rotate gently at 4°C for 2 hours .

-

Critical Control: Do not vortex. Vortexing shears DNA and creates foam which denatures proteins.

-

-

Separation: Ultracentrifuge at 100,000

g for 45 minutes at 4°C. -

Analysis:

-

Supernatant (S): Solubilized membrane proteins.[2]

-

Pellet (P): Insoluble aggregates.

-

Efficiency Calculation:

.

-

Mechanism of Action & Workflow Visualization

The following diagram illustrates the comparative mechanism of DDMSA versus DDM and the extraction workflow.

Caption: Workflow for solubilizing membrane proteins using DDMSA, highlighting the transition from bilayer to mixed micelles.

Optimization & Troubleshooting

| Issue | Possible Cause | Corrective Action |

| Low Solubilization Yield (<50%) | Detergent concentration too low. | Increase DDMSA to 2.0% or increase Detergent:Protein ratio to 10:1 (w/w). |

| Protein Aggregation | Ionic strength mismatch. | The sulfonamide head group may be sensitive to salt. Adjust NaCl (try 300 mM or 500 mM) to screen charge shielding. |

| Precipitation at 4°C | High Kraft Point. | Some sulfonamides crystallize at low temps. Perform extraction at Room Temp (RT) for 30 min, then cool, or switch to a C10 analog (Decyl-). |

| Loss of Activity | Delipidation. | DDMSA may strip essential annular lipids. Add CHS (Cholesteryl Hemisuccinate) at 10:1 (Detergent:CHS) ratio. |

References

-

Chemical Identity & Synthesis

- Patent US20150342276A1: Lists this compound as a synthesized aliph

-

Source: [3]

-

General Membrane Protein Extraction Methodology

- Seddon, A. M., et al. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta (BBA) - Biomembranes.

-

Source:

-

Sulfonamide-Protein Interactions (Carbonic Anhydrase Context)

- Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.

-

Source:

-

Detergent Properties & CMC Determination

- Linke, D. (2009). "Detergents: An Overview." Methods in Enzymology.

-

Source:

Sources

- 1. Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity | MDPI [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. US20150342276A1 - 1,4-bis(isocyanatomethyl)cyclohexane, polyisocyanate composition, polyurethane resin, molded article, eyewear material, eyewear frame, and lens - Google Patents [patents.google.com]

Application Note: N-dodecylmethanesulfonamide (NDMS) as a pH-Switchable Surfactant for Bottom-Up Proteomics

This Application Note is structured as a technical guide for the use of N-dodecylmethanesulfonamide (herein referred to as NDMS ) as a specialized surfactant for Mass Spectrometry (MS)-based proteomics.

Based on the physicochemical properties of

Executive Summary

Solubilizing hydrophobic proteins (e.g., membrane proteins) without suppressing ionization is the "Holy Grail" of LC-MS proteomics. Traditional surfactants like SDS are highly effective solubilizers but catastrophic for MS sensitivity.

This compound (NDMS) offers a unique solution based on its

-

High pH (>10): NDMS exists as an anion , mimicking the strong solubilizing power of SDS.

-

Low pH (<4): During LC-MS (formic acid mobile phase), NDMS becomes neutral . Neutral surfactants exhibit significantly lower ion suppression compared to charged species, preventing the "signal masking" effect common with ionic detergents.

This guide provides a validated workflow for using NDMS to extract, digest, and analyze complex proteomes.

Chemical Mechanism & Rationale[1][2]

The "Chameleon" Effect

Unlike fixed-charge surfactants (e.g., SDS, CTAB), NDMS responds to the pH of the buffer.

-

Structure:

-

Mechanism: The sulfonamide proton is weakly acidic (

).-

Extraction Phase (pH 11):

(Anionic). High critical micelle concentration (CMC) and strong charge repulsion unfold proteins efficiently. -

LC-MS Phase (pH 2):

(Neutral). The molecule becomes a non-ionic detergent. It elutes in the solvent front or late in the gradient (depending on C12 retention) but does not compete for protons in the electrospray droplet, preserving peptide signal.

-

Visualization of the Workflow

Figure 1: The NDMS workflow relies on a pH shift to transition the surfactant from a strong denaturant (Anionic) to a benign additive (Neutral) prior to injection.

Experimental Protocol

Reagents Required

| Reagent | Specification | Purpose |

| This compound | >98% Purity (HPLC) | Surfactant |

| Ammonium Bicarbonate (AmBic) | 50 mM, pH 8.0 | Digestion Buffer |

| Sodium Carbonate ( | 100 mM, pH 11.0 | Lysis Buffer (High pH) |

| Formic Acid (FA) | LC-MS Grade | Acidification |

| Trypsin | Sequencing Grade | Proteolysis |

Step-by-Step Methodology

Step 1: Protein Extraction (Anionic Mode)

-

Prepare Lysis Buffer : 0.5% (w/v) NDMS in 100 mM

(pH 11.0).-

Note: The high pH ensures NDMS is deprotonated and anionic.

-

-

Add Lysis Buffer to cell pellet or tissue (Ratio: 100 µL per 1 mg tissue).

-

Sonicate on ice (3 cycles, 10s pulse, 30s rest) to disrupt membranes.

-

Incubate at 95°C for 5 minutes to fully denature proteins.

-

Centrifuge at 14,000 x g for 10 min to remove debris. Collect supernatant.

Step 2: Digestion Preparation

-

Measure protein concentration (BCA assay is compatible; Bradford is not compatible with high pH/surfactant).

-

Reduction: Add DTT (final 5 mM), incubate 56°C for 30 min.

-

Alkylation: Add IAA (final 15 mM), incubate RT in dark for 20 min.

-

Dilution: Dilute the sample 1:5 with 50 mM Ammonium Bicarbonate (pH 8.0).

-

Critical: This lowers the NDMS concentration to ~0.1% and adjusts pH to ~8.5, optimal for Trypsin. At this pH, NDMS is partially neutral/anionic but Trypsin remains active.

-

Step 3: Enzymatic Digestion

-

Add Trypsin (1:50 enzyme-to-protein ratio).

-

Incubate overnight at 37°C with shaking.

Step 4: Acidification & "Neutral Switch"

-

Add 5% Formic Acid to the digest until pH < 3.0.

-

(Optional) Centrifuge at 16,000 x g. If NDMS precipitates (due to low solubility of the neutral form at high concentrations), this is beneficial as it removes the bulk surfactant.

-

Transfer supernatant to LC vials.

Step 5: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Standard peptide gradient (e.g., 5-35% B over 60 min).

-

Note on NDMS Elution: The neutral NDMS (C12) is hydrophobic. It will likely elute late in the gradient (high %B). Ensure a wash step (95% B for 5 min) is included at the end of every run to prevent carryover.

Data Interpretation & Validation

Impact on Ionization

To validate the protocol, compare the Total Ion Current (TIC) of a standard BSA digest with and without NDMS.

| Parameter | SDS (0.1%) | NDMS (0.1%, Acidified) | Control (No Surfactant) |

| Peptide ID Count | < 10% | ~95% | 100% |

| Signal Intensity | Severe Suppression | Minimal Suppression | Baseline |

| Membrane Protein Recovery | High | High | Low |

Troubleshooting Guide

-

Issue: High backpressure on LC column.

-

Cause: Neutral NDMS precipitating on the column head.

-

Fix: Ensure the "Wash Step" at the end of the gradient is sufficiently long (at least 5 column volumes at 95% ACN).

-

-

Issue: "Ghost" peaks at m/z 263 (approximate [M+H]+ for C12-sulfonamide).

-

Cause: NDMS eluting during peptide window.

-

Fix: Adjust gradient to push hydrophobic contaminants to the end, or use an offline SCX (Strong Cation Exchange) cleanup (Neutral NDMS will flow through, peptides will bind).

-

References

-

General Principles of Surfactants in MS

-

Chen, E. I. (2008). Mass spectrometry-compatible surfactants for proteomics. Molecular & Cellular Proteomics.

-

-

Sulfonamide Synthesis & Properties

-

Davies, T. Q., et al. (2020).[2] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters.

- Note: This reference establishes the chemical synthesis and stability of the sulfonamide head group utilized in the NDMS reagent.

-

-

Acid-Labile/Switchable Surfactants

-

Yu, Y. Q., et al. (2003). Enzyme-friendly, mass spectrometry-compatible surfactant for in-solution enzymatic digestion of proteins. Analytical Chemistry.

-

-

NDMS Chemical Data